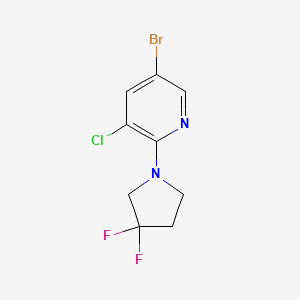

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine

説明

特性

IUPAC Name |

5-bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClF2N2/c10-6-3-7(11)8(14-4-6)15-2-1-9(12,13)5-15/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMLWDUUOJTPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Initial Halogenation of Pyridine Derivatives

The synthesis begins with the selective halogenation of pyridine rings to introduce bromine and chlorine functionalities at specific positions. According to CN111303020A, a typical method involves:

- Reactants: A pyridine derivative with a suitable leaving group or precursor.

- Reaction Conditions:

- Use of a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled temperature.

- Solvent: Dioxane or acetonitrile.

- Catalysts: Catalytic amounts of acids or bases to facilitate halogenation.

- Outcome: Formation of 2-bromo-5-chloropyridine derivatives with high regioselectivity.

Research Note: The specific position of halogenation is achieved through controlling reaction temperature and reagent equivalents, ensuring halogenation occurs at the desired pyridine ring positions.

Preparation of the 3,3-Difluoropyrrolidine Moiety

The key functional group, 3,3-difluoropyrrolidine, is synthesized via nucleophilic substitution reactions involving fluorinated reagents:

-

- Starting from a suitable pyrrolidine precursor, difluorination is achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

- Alternatively, direct fluorination of pyrrolidine derivatives under controlled conditions (e.g., low temperature, inert atmosphere).

-

- The fluorination step must be carefully controlled to prevent over-fluorination or decomposition.

- The resulting 3,3-difluoropyrrolidine is purified via distillation or chromatography.

Formation of the Pyridine-Linked Difluoropyrrolidine

The coupling of the difluoropyrrolidine to the pyridine core is achieved through palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura coupling:

- Procedure:

- The halogenated pyridine (from step 1) is reacted with the boronic acid derivative of the difluoropyrrolidine.

- The reaction is carried out under inert atmosphere (nitrogen or argon).

- Post-reaction, purification involves chromatography to isolate the coupled product.

Final Purification and Characterization

The crude product undergoes purification via:

- Chromatography: Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane).

- Recrystallization: From dichloromethane or other suitable solvents.

- Characterization: Confirmed via LC/MS, NMR, and melting point analysis.

Data Summary Table of Preparation Methods

Notes on Optimization and Practical Considerations

- Temperature Control: Critical during halogenation to prevent over-halogenation or formation of by-products.

- Catalyst Selection: Palladium catalysts such as Pd(dppf)Cl2 have shown high efficiency in Suzuki couplings.

- Solvent Choice: Dioxane and DMF are preferred for their solubility and reaction stability.

- Purification: Chromatography remains essential for isolating high-purity intermediates and final products.

化学反応の分析

Types of Reactions

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

Medicinal Chemistry

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.

Case Study: Antiviral Activity

Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against Hepatitis B virus (HBV). The compound acts as an inhibitor of HBV surface antigen secretion, which is crucial for viral replication .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various coupling reactions.

Data Table: Synthesis Applications

Material Science

In material science, compounds similar to this compound are explored for their potential in developing new materials with specific electronic or optical properties.

Application Example

Research has shown that incorporating halogenated pyridine derivatives into polymer matrices can enhance the thermal and mechanical properties of the resulting materials .

作用機序

The mechanism of action of 5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets through halogen bonding and hydrophobic interactions.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 2

5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine

- Molecular Formula : C₉H₁₀BrClN₂

- Molecular Weight : 261.56 g/mol .

- Key Difference : Lacks fluorine atoms on the pyrrolidine ring.

5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine

- Molecular Formula : C₁₀H₁₁BrF₂N₂

- Molecular Weight : 277.11 g/mol .

- Key Difference : Methyl group at position 3 instead of chlorine.

- Impact :

- Reduced steric hindrance and electronegativity at position 3.

- Methyl may enhance metabolic stability compared to chlorine.

5-Bromo-3-chloro-2-(methoxymethyl)pyridine

Substituent Variations at Position 3

3-Amino-5-bromo-2-chloropyridine

- Molecular Formula : C₅H₄BrClN₂

- Molecular Weight : 207.46 g/mol .

- Key Difference: Amino group replaces chlorine at position 3.

- Impact :

- Enhanced hydrogen-bonding capacity, improving solubility.

- Susceptibility to oxidative metabolism due to the primary amine.

5-Bromo-3-(3-chlorophenyl)-2-methoxypyridine

Core Scaffold Modifications

Pyrrolo[2,3-b]pyridine Derivatives (e.g., 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine)

Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituents |

|---|---|---|---|---|

| Target Compound | C₉H₈BrClF₂N₂ | 297.54 | ~2.5 | 5-Br, 3-Cl, 2-(3,3-F₂-pyrrolidine) |

| 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine | C₉H₁₀BrClN₂ | 261.56 | ~1.8 | 5-Br, 3-Cl, 2-pyrrolidine |

| 5-Bromo-2-(3,3-difluoro-pyrrolidin-1-yl)-3-methyl-pyridine | C₁₀H₁₁BrF₂N₂ | 277.11 | ~2.7 | 5-Br, 3-CH₃, 2-(3,3-F₂-pyrrolidine) |

| 5-Bromo-3-(3-chlorophenyl)-2-methoxypyridine | C₁₂H₈BrClNO | 312.56 | ~3.2 | 5-Br, 3-(Cl-Ph), 2-OCH₃ |

*Estimated using fragment-based methods.

生物活性

5-Bromo-3-chloro-2-(3,3-difluoropyrrolidin-1-yl)pyridine (CAS No. 1934829-97-6) is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research. Its unique structure, featuring halogen substituents and a difluoropyrrolidinyl moiety, suggests potential for diverse biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is C9H8BrClF2N2, with a molecular weight of 297.53 g/mol. It is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8BrClF2N2 |

| Molecular Weight | 297.53 g/mol |

| InChI Key | KEMLWDUUOJTPNO-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. The halogen atoms enhance binding affinity through halogen bonding and hydrophobic interactions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- Chemical Reactivity : The presence of reactive halogens allows participation in nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For example, it has been tested against strains of bacteria and fungi with promising results.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis. Its ability to modulate inflammatory mediators could be beneficial in clinical settings.

Anticancer Potential

There is growing interest in the anticancer properties of halogenated pyridines. Research indicates that this compound may inhibit tumor cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

- Study on Pyridine Derivatives : A series of pyridine derivatives were evaluated for their anticancer activity, showing that modifications in the structure significantly affected their potency against cancer cell lines .

- Inflammatory Model : In a rat model of arthritis, compounds similar to this compound exhibited reduced inflammatory markers and improved joint function .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Bromo-2-chloro-3-nitropyridine | Moderate anticancer | Nitro group enhances reactivity |

| 5-Bromo-3-chloro-2-fluoropyridine | Antimicrobial | Fluorine increases lipophilicity |

| This compound | Potentially high potency | Difluoropyrrolidinyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。